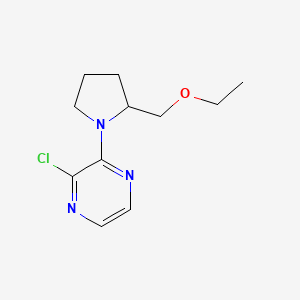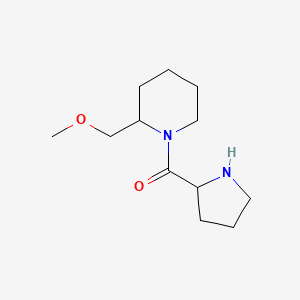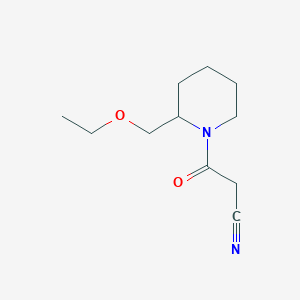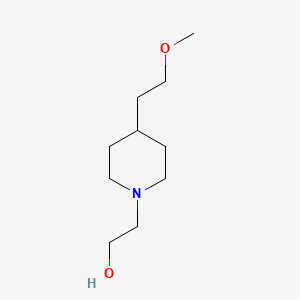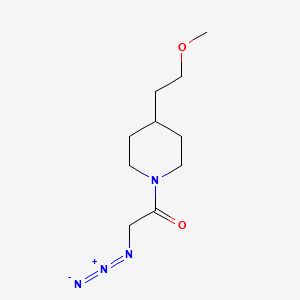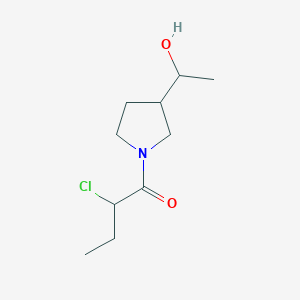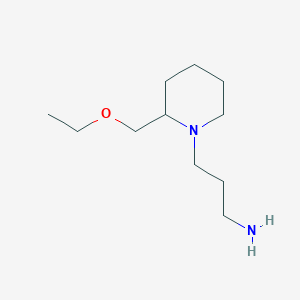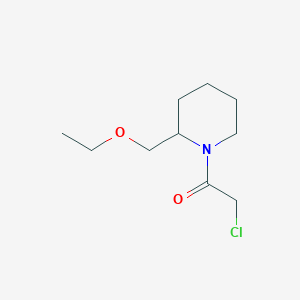
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as (E)-4-hydroxy-4-oxobut-2-enoic acid or HOBEA, is a naturally occurring organic compound that is found in various plants and animals. It is a member of the class of compounds known as alpha-hydroxy acids, and it has been studied extensively for its potential applications in various scientific fields. HOBEA has been found to be a potent antioxidant, and it has been used in research studies to investigate the effects of oxidative stress on cells and organisms. Additionally, HOBEA has been studied for its potential applications in drug delivery, gene therapy, and cancer therapy.
Wissenschaftliche Forschungsanwendungen
Hemostatic Activity and Synthesis
Compounds within the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, including structures similar to "(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid," have been synthesized and investigated for their hemostatic activity. These studies identified compounds with significant hemostatic activity and low acute toxicity, establishing a relationship between the chemical structure and pharmacological effect (Pulina et al., 2017).
Reactions with Diazocompounds
Research into the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with diazo compounds has led to the synthesis of various novel compounds. These reactions demonstrate the versatility of these acids in synthesizing a range of chemical structures, depending on the nucleophilic nature of the diazo compound used (Gavrilova et al., 2008).
Neuroprotective Agents
Some derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been found to be potent inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents. This highlights their relevance in researching treatments for neurological conditions (Drysdale et al., 2000).
DNA Interaction and Biological Screening
Studies have also focused on the interaction of specific derivatives with DNA and their biological screenings for cytotoxicity, antitumor, and antioxidant activities. This research suggests that some derivatives can bind with DNA in an intercalative manner and show potent antioxidant activity comparable to ascorbic acid. Moreover, they exhibit promising antitumor properties (Sirajuddin et al., 2015).
Antioxidant Activity Analysis
The antioxidant activity of certain derivatives has been studied using quantum-chemistry descriptors and molecular docking. These analyses have helped in understanding the mechanisms behind their antioxidant properties and identifying the most potent derivatives compared to standard antioxidants like ascorbic acid (Ardjani & Mekelleche, 2016).
Eigenschaften
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11(15)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCINSVHAHHJHY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
